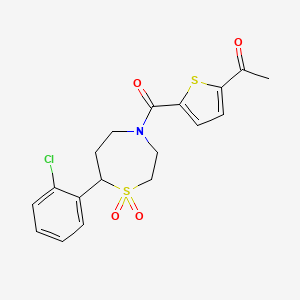

3-bromo-N-(4-chloro-5-cyano-1,3-thiazol-2-yl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

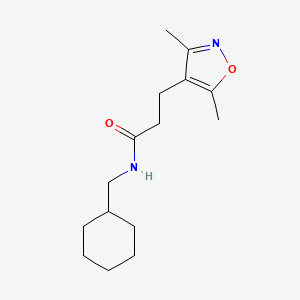

“3-bromo-N-(4-chloro-5-cyano-1,3-thiazol-2-yl)benzamide” is a chemical compound with the molecular formula C11H5BrClN3OS . It is a derivative of thiazole, a heterocyclic organic compound which has a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . Thiazoles are found in many potent biologically active compounds .

Applications De Recherche Scientifique

Organic Synthesis: Pinacol Boronic Esters

3-bromo-N-(4-chloro-5-cyano-1,3-thiazol-2-yl)benzamide: can serve as a precursor in organic synthesis. Specifically, it belongs to the class of pinacol boronic esters, which are valuable building blocks. While many protocols exist for functionalizing alkyl boronic esters, protodeboronation (removing the boron group) remains less explored. However, recent research has demonstrated catalytic protodeboronation of 1°, 2°, and 3° alkyl boronic esters using a radical approach . This advancement opens up new possibilities for synthetic chemistry.

Anti-Markovnikov Alkene Hydromethylation

The combination of protodeboronation with a Matteson–CH₂–homologation allows for a formal anti-Markovnikov alkene hydromethylation. This transformation is valuable but previously unknown. Researchers have applied this sequence to methoxy-protected (−)-Δ8-THC (tetrahydrocannabinol) and cholesterol . The ability to selectively introduce a methyl group onto alkenes in an anti-Markovnikov manner has implications for drug synthesis and natural product modification.

Biological Potential: Indole Derivatives

Indole derivatives play a crucial role in medicinal chemistry. Among these, compounds related to 3-bromo-N-(4-chloro-5-cyano-1,3-thiazol-2-yl)benzamide have shown promise. For instance, (S)-N-(1-(benzo[d]thiazol-2-ylamino)-3-(1H-indol-2-yl)-1-oxopropan-2-yl)-N-(4-nitrophenylsulfonyl)benzamide exhibited anti-inflammatory and analgesic activities, along with a favorable ulcerogenic index . These findings highlight potential therapeutic applications.

Total Synthesis of Natural Products

The protodeboronation strategy has been employed in the formal total synthesis of specific natural products. Notably, δ-®-coniceine and indolizidine 209B were synthesized using this method . Natural products often possess unique biological activities, making their efficient synthesis crucial for drug discovery and understanding biological pathways.

Chemical Properties and Custom Synthesis

Researchers interested in custom synthesis or exploring the chemical properties of this compound can refer to resources like ChemicalBook . These properties include melting point, boiling point, density, molecular formula, and molecular weight.

Mécanisme D'action

Target of Action

Compounds with similar structures, such as imidazole derivatives, have been reported to show a broad range of chemical and biological properties . They are known to interact with various targets, leading to diverse biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .

Mode of Action

It is known that the compound’s interaction with its targets leads to changes at the molecular level, which can result in various biological effects .

Biochemical Pathways

Compounds with similar structures have been reported to affect various biochemical pathways, leading to a range of downstream effects .

Result of Action

Compounds with similar structures have been reported to have various biological activities, indicating that they can have diverse molecular and cellular effects .

Propriétés

IUPAC Name |

3-bromo-N-(4-chloro-5-cyano-1,3-thiazol-2-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H5BrClN3OS/c12-7-3-1-2-6(4-7)10(17)16-11-15-9(13)8(5-14)18-11/h1-4H,(H,15,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNZJVJIOEYZZIQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)C(=O)NC2=NC(=C(S2)C#N)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H5BrClN3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.60 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(3,4-dimethylphenyl)-8-methyl-1-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2836279.png)

![11-cyano-7-oxo-7H-benzimidazo[2,1-a]benzo[de]isoquinoline-3,4-dicarboxylic acid](/img/structure/B2836286.png)

![1-(4-chlorobenzyl)-5-[3-(4-pyridinyl)-1,2,4-oxadiazol-5-yl]-2(1H)-pyridinone](/img/structure/B2836288.png)

![3,9-dimethyl-7-[(3-methylphenyl)methyl]-1-(2-piperidin-1-ylethyl)-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/no-structure.png)

![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(3-(2-phenylmorpholino)propyl)oxalamide](/img/structure/B2836295.png)